Cyclohexyl 5-bromo-2-hydroxybenzoate
CAS No.: 1131587-74-0
Cat. No.: VC8172960
Molecular Formula: C13H15BrO3
Molecular Weight: 299.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131587-74-0 |
|---|---|
| Molecular Formula | C13H15BrO3 |
| Molecular Weight | 299.16 g/mol |
| IUPAC Name | cyclohexyl 5-bromo-2-hydroxybenzoate |
| Standard InChI | InChI=1S/C13H15BrO3/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
| Standard InChI Key | YRBDFCPARYWPLJ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O |
| Canonical SMILES | C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O |
Introduction
Structural and Molecular Characterization
Molecular Architecture
Cyclohexyl 5-bromo-2-hydroxybenzoate features a salicylic acid derivative core, where the hydroxyl group at position 2 and the bromine atom at position 5 create a sterically and electronically distinct aromatic system. The cyclohexyl ester moiety is attached via an oxygen atom at the carboxylate position, introducing conformational flexibility due to the cyclohexane ring’s chair-to-chair interconversions . The compound’s SMILES notation, C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O, underscores the spatial arrangement of functional groups .
Table 1: Key Molecular Descriptors
Spectroscopic and Crystallographic Insights
The compound’s infrared (IR) spectrum reveals key vibrational modes: a broad O–H stretch at ~3200 cm⁻¹ (phenolic hydroxyl), a carbonyl (C=O) stretch at ~1700 cm⁻¹ (ester), and C–Br stretching at ~600 cm⁻¹ . Nuclear magnetic resonance (NMR) data further elucidate its structure:
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¹H NMR: A singlet at δ 10.3 ppm corresponds to the phenolic –OH, while the cyclohexyl protons appear as multiplet signals between δ 1.2–2.1 ppm .
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¹³C NMR: The carbonyl carbon resonates at δ 168 ppm, with the brominated aromatic carbon at δ 115 ppm .
While no direct crystallographic data for this compound is available, analogous bromosalicylate esters exhibit monoclinic crystal systems with space group P2₁/c, suggesting potential similarities in packing arrangements .
Synthesis and Reaction Pathways
Esterification of 5-Bromo-2-Hydroxybenzoic Acid
The most plausible synthesis route involves the esterification of 5-bromo-2-hydroxybenzoic acid with cyclohexanol under acidic conditions. A modified Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves yields >80% . Alternative methods employ sulfuric acid as a catalyst, though side reactions such as sulfonation may occur at elevated temperatures .
Table 2: Comparative Synthesis Conditions
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Steglich Esterification | DCC/DMAP | CH₂Cl₂ | 85 |
| Acid-Catalyzed | H₂SO₄ | Toluene | 72 |
| Microwave-Assisted | – | Ethanol | 91 |
Bromination Strategies
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s high logP value (5.4) indicates significant lipophilicity, favoring solubility in organic solvents like chloroform (25 mg/mL) and ethyl acetate (18 mg/mL) . Aqueous solubility is limited to 0.12 mg/mL at 25°C, necessitating cosolvents for biological assays .
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 189.8°C, with a boiling point estimated at 390.2°C . The phenolic hydroxyl group renders the compound susceptible to oxidation, requiring storage under inert atmospheres. Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months when protected from light .
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